molecular formula C11H11Cl2NO3 B496650 [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 727674-39-7

[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol

Cat. No.: B496650
CAS No.: 727674-39-7
M. Wt: 276.11g/mol
InChI Key: RBEOUQDWLMMHGL-UHFFFAOYSA-N
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Description

[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a dichlorophenyl group and a dihydro-1,3-oxazole ring, which are linked to a dimethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the reaction of 2,4-dichlorophenylacetic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the oxazole ring. The final step involves the reduction of the ester group to yield the dimethanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. For example, the nitration process of similar compounds in a continuous flow microreactor has been shown to achieve high yields and efficient mass transfer .

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes such as cytochrome P-450, which plays a role in sterol biosynthesis . This inhibition can lead to the depletion of essential cellular components, thereby exerting antifungal or antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dichlorophenyl group and an oxazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c12-7-1-2-8(9(13)3-7)10-14-11(4-15,5-16)6-17-10/h1-3,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEOUQDWLMMHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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